![molecular formula C17H17ClFN3O2 B2943308 2-(4-Chlorophenyl)-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone CAS No. 2380068-87-9](/img/structure/B2943308.png)
2-(4-Chlorophenyl)-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorophenyl)-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as CEP-9722 and is a novel inhibitor of the protein kinase CK1δ. CK1δ is a key regulator of various cellular processes, including circadian rhythms, cell division, and DNA damage response. CEP-9722 has shown promising results in preclinical studies, making it a potential therapeutic agent for various diseases.
作用机制
CEP-9722 is a selective inhibitor of CK1δ, which plays a crucial role in regulating various cellular processes. CK1δ is involved in phosphorylating numerous proteins, including PER2, a key component of the circadian clock. By inhibiting CK1δ, CEP-9722 can regulate the circadian clock and improve sleep quality. Additionally, CEP-9722 can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
CEP-9722 has been shown to have several biochemical and physiological effects in preclinical studies. In cancer cells, CEP-9722 induces cell cycle arrest and apoptosis by inhibiting CK1δ. In neurons, CEP-9722 reduces oxidative stress and inflammation, protecting neurons from damage. In circadian rhythm disorders, CEP-9722 regulates the circadian clock and improves sleep quality.
实验室实验的优点和局限性
The advantages of using CEP-9722 in lab experiments include its high selectivity for CK1δ, its potential therapeutic applications in various fields, and its ability to regulate the circadian clock. However, some limitations of using CEP-9722 in lab experiments include its low solubility in water, its potential toxicity, and its limited availability.
未来方向
There are several future directions for research on CEP-9722, including:
1. Investigating the potential therapeutic applications of CEP-9722 in various diseases, including cancer, neurodegenerative diseases, and circadian rhythm disorders.
2. Developing more efficient synthesis methods for CEP-9722 to increase its availability for research and potential therapeutic use.
3. Studying the potential toxicity of CEP-9722 and developing strategies to minimize its toxicity.
4. Investigating the potential use of CEP-9722 as a tool for studying the role of CK1δ in various cellular processes.
5. Investigating the potential use of CEP-9722 in combination with other therapeutic agents to enhance its efficacy.
In conclusion, CEP-9722 is a novel inhibitor of CK1δ with potential applications in various fields. Its selective inhibition of CK1δ makes it a promising therapeutic agent for cancer, neurodegenerative diseases, and circadian rhythm disorders. Further research is needed to fully understand the potential applications of CEP-9722 and its limitations.
合成方法
The synthesis of CEP-9722 involves several steps, including the reaction of 4-(5-fluoropyrimidin-2-yl)oxypiperidine with 4-chloroacetophenone in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by column chromatography.
科学研究应用
CEP-9722 has been extensively studied for its potential applications in various fields, including cancer, neurodegenerative diseases, and circadian rhythm disorders. In cancer research, CEP-9722 has shown promising results in inhibiting the growth of cancer cells in preclinical studies. In neurodegenerative disease research, CEP-9722 has shown potential in protecting neurons from oxidative stress and reducing inflammation. In circadian rhythm disorder research, CEP-9722 has shown potential in regulating the circadian clock and improving sleep quality.
属性
IUPAC Name |
2-(4-chlorophenyl)-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN3O2/c18-13-3-1-12(2-4-13)9-16(23)22-7-5-15(6-8-22)24-17-20-10-14(19)11-21-17/h1-4,10-11,15H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQHZLHRWLKKSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)F)C(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-1-{4-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

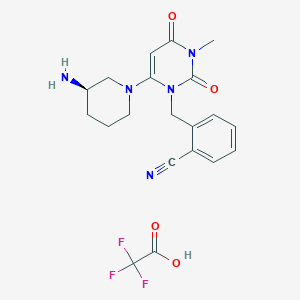

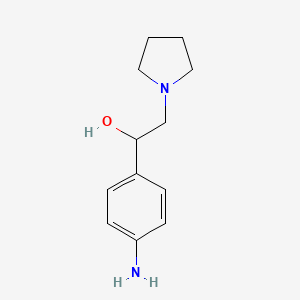
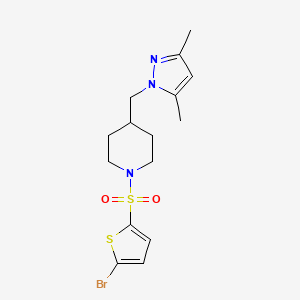
![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide](/img/structure/B2943231.png)
![6-[6-{[2-(diethylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide](/img/structure/B2943234.png)
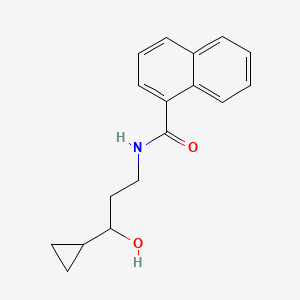
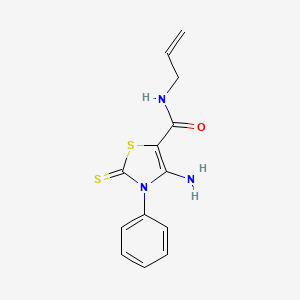

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2943241.png)

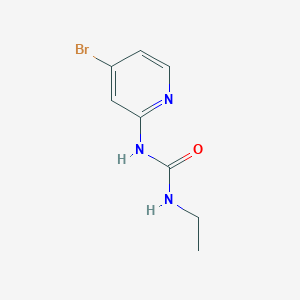

![3-((5-((4-chlorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2943247.png)